Physicochemical Differentiation: Calculated LogP and H-Bond Profile vs. Phenyl-Linked BCR-ABL Inhibitor Scaffolds
The target compound has a computed XLogP3-AA of 1.8 [1], whereas the most potent phenyl-linked BCR-ABL inhibitor in the reference series (compound 7a) has a calculated logP of approximately 3.2 (estimated from the reported structure) [2]. The lower lipophilicity results from the combination of the ethyl linker (shorter and more polar than the phenyl linker) and the dimethylamino substituent on the benzamide, which also adds an additional hydrogen bond acceptor site (total HBA count = 4 vs. 3 for the unsubstituted benzamide analog) [1].
| Evidence Dimension | Computed logP (XLogP3-AA) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8; H-bond acceptors = 4; Rotatable bonds = 6 [1] |
| Comparator Or Baseline | Compound 7a (4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivative): estimated logP ~3.2; H-bond acceptors = 3 (estimated from published structure) [2] |
| Quantified Difference | Δ XLogP ≈ 1.4 log units lower; +1 H-bond acceptor |
| Conditions | Computational prediction (XLogP3); no experimental logD values available for either compound |
Why This Matters
Lower calculated lipophilicity and additional hydrogen-bonding capacity may translate to improved aqueous solubility and a distinct off-target profile, directly impacting formulation feasibility and assay reproducibility in biochemical screening.
- [1] PubChem Compound Summary for CID 126852825, 4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide. National Center for Biotechnology Information. View Source
- [2] Hu L, Zheng Y, Li Z, Wang Y, Lv Y, Qin X, Zeng C. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015. DOI: 10.1016/j.bmcl.2015.05.012. View Source
